7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid
Overview
Description
7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, also known as Fmoc-7-amino-heptanoic acid, is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups123. It is used as a pharmaceutical intermediate23 and can be used as a PROTAC linker in the synthesis of PROTACs1.
Synthesis Analysis
The synthesis of Fmoc-7-amino-heptanoic acid involves the use of a Waters LC-3000 system consisting of a 484 tunable absorbance detector and a Millipore 745 data module4. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations1.
Molecular Structure Analysis
The molecular formula of Fmoc-7-amino-heptanoic acid is C22H25NO456. The InChI Key is FRPYXTFBPCYALT-UHFFFAOYSA-N57.
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, the Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations1.Physical And Chemical Properties Analysis
Fmoc-7-amino-heptanoic acid is slightly soluble in water23. It should be stored at 4°C and is incompatible with heat and oxidizing agents23.Scientific Research Applications
Synthesis of β-Amino Acids : The Arndt-Eistert protocol uses N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids to synthesize enantiomerically pure N-Fmoc-protected β-amino acids efficiently (Ellmerer-Müller et al., 1998).
Preparation for Solid-Phase Syntheses : N-Fmoc-protected β2-homoamino acids with proteinogenic side chains were prepared for use in solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Synthesis of Diaminosuberic Acid : A new synthetic pathway using (acyloxy)alkoxy promoiety as a protecting group for the synthesis of asymmetrically protected 2,7-diaminosuberic acid was developed (Mollica et al., 2012).
Self-Assembled Structures by Fmoc Modified Amino Acids : The self-assembly properties of various Fmoc modified amino acids were studied, revealing potential applications in the design of novel self-assembled architectures (Gour et al., 2021).
Synthesis of Sugar Amino Acids : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids were prepared for incorporation into solid-phase synthesis (Gregar & Gervay-Hague, 2004).
Synthesis of Non-proteinogenic Amino Acids : The synthesis of non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives was reported (Adamczyk & Reddy, 2001).
Development of New Anchoring Groups for Peptide Synthesis : A base-labile anchoring group derived from 9-(hydroxymethyl)fluorene-4-carboxylic acid was described for polymer-supported peptide synthesis (Mutter & Bellof, 1984).
Dispersion of Carbon Nanotubes : N-Fluorenyl-9-methoxycarbonyl-protected amino acids were used as surfactants for carbon nanotubes, highlighting a potential application in nanotechnology (Cousins et al., 2009).
Synthesis of Peptides with Protected Amide Bonds : N,O-Bis-Fmoc derivatives of amino acids were utilized for the preparation of peptides with reversibly protected amide bonds (Johnson et al., 1993).
Synthesis of Cyclodepsipeptides : Guidelines for the synthesis of complex 'head-to-side-chain cyclodepsipeptides' were provided, including the synthesis of protected amino acids (Pelay-Gimeno et al., 2016).
Safety And Hazards
The safety information for Fmoc-7-amino-heptanoic acid indicates that it has the GHS07 signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P3388.
Future Directions
The specific future directions for the research and application of Fmoc-7-amino-heptanoic acid are not explicitly mentioned in the search results. However, given its use as a pharmaceutical intermediate and a PROTAC linker, it may have potential applications in drug development and targeted protein degradation research.
properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-21(25)13-3-1-2-8-14-23-22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,1-3,8,13-15H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPYXTFBPCYALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925914 | |
Record name | 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | |
CAS RN |
127582-76-7 | |
Record name | 7-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30925914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Aminoheptanoic acid, N-FMOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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